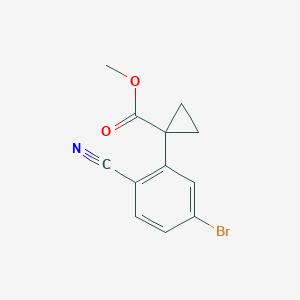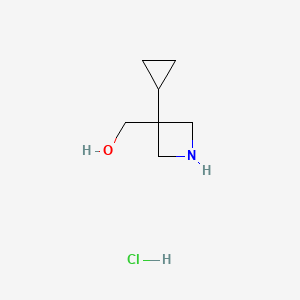
(3-Cyclopropylazetidin-3-yl)methanolhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyclopropylazetidin-3-yl)methanolhydrochloride is a chemical compound with the molecular formula C6H12ClNO It is a hydrochloride salt of (3-Cyclopropylazetidin-3-yl)methanol, which is a four-membered azetidine ring substituted with a cyclopropyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropylazetidin-3-yl)methanolhydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with an appropriate azetidine precursor, followed by the introduction of a hydroxymethyl group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
(3-Cyclopropylazetidin-3-yl)methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted azetidine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(3-Cyclopropylazetidin-3-yl)methanolhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (3-Cyclopropylazetidin-3-yl)methanolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and azetidine moieties contribute to its binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
- (3-Methylazetidin-3-yl)methanolhydrochloride
- (3-Benzyloxyazetidine hydrochloride)
- (3-Methoxyphenyl)azetidine hydrochloride
Uniqueness
(3-Cyclopropylazetidin-3-yl)methanolhydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of new compounds with potentially enhanced biological activity and selectivity compared to its analogs.
特性
CAS番号 |
2792201-56-8 |
|---|---|
分子式 |
C7H14ClNO |
分子量 |
163.64 g/mol |
IUPAC名 |
(3-cyclopropylazetidin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-5-7(3-8-4-7)6-1-2-6;/h6,8-9H,1-5H2;1H |
InChIキー |
KQPNKCKFVMPTTD-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2(CNC2)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


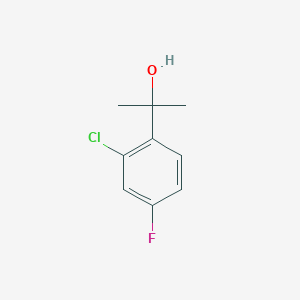

![5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B15319699.png)

![2-[4-Fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B15319718.png)
![O-[(2-Methoxy-5-nitro-phenyl)methyl]hydroxylamine](/img/structure/B15319724.png)
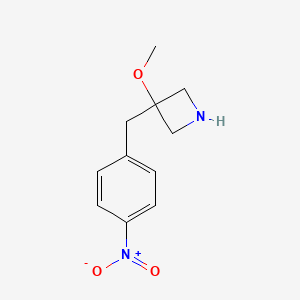

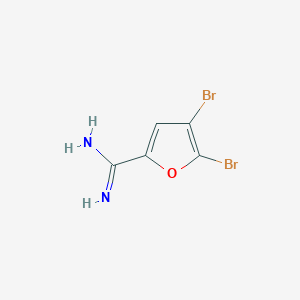
![rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine,trans](/img/structure/B15319754.png)
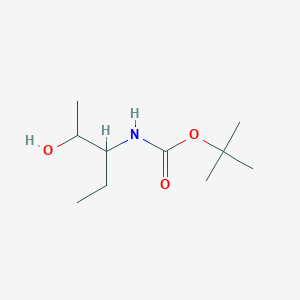
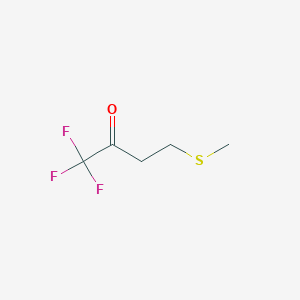
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B15319779.png)
